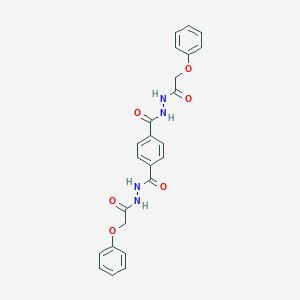
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is an organic compound with a complex structure that includes both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 3-methylthiophene-2-carbaldehyde with 3-methylphenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone: is similar to other hydrazinecarbothioamide derivatives, which also contain aromatic and heterocyclic components.
Thiophene derivatives: Compounds containing the thiophene ring, which is known for its stability and electronic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H15N3S2 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
1-(3-methylphenyl)-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H15N3S2/c1-10-4-3-5-12(8-10)16-14(18)17-15-9-13-11(2)6-7-19-13/h3-9H,1-2H3,(H2,16,17,18)/b15-9+ |
InChIキー |
RXWBIPWLSLXZNC-OQLLNIDSSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CS2)C |
異性体SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CS2)C |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one](/img/structure/B323782.png)
![(4Z)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one](/img/structure/B323783.png)
![(4Z)-4-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B323784.png)
![2-[(Anilinocarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323788.png)
![2,4-dichloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B323790.png)
![N-{4-[(2-thienylmethylene)amino]phenyl}acetamide](/img/structure/B323792.png)
![Methyl 5-benzyl-2-[(6-{[5-benzyl-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B323794.png)

![N1,N4-BIS[(PHENYLCARBAMOYL)AMINO]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B323797.png)


![N'-[1-(4-chlorophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B323802.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B323803.png)
![4-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B323804.png)
